

Comparative Analysis of Azithromycin E Levels in Diverse Pharmaceutical Formulations

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Compound of Interest

Compound Name: **Azithromycin E**

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A detailed comparative guide for researchers, scientists, and drug development professionals on the levels of **Azithromycin E**, a known impurity, across various formulations of the antibiotic Azithromycin. This guide provides an objective analysis of the product's performance with supporting experimental data.

Azithromycin, a widely prescribed macrolide antibiotic, is available in various pharmaceutical formulations, including tablets, oral suspensions, and injections. The presence of impurities in the final drug product is a critical quality attribute that can impact both the efficacy and safety of the medication. One such impurity is **Azithromycin E**. This guide offers a comparative analysis of **Azithromycin E** levels found in different formulations, supported by experimental data from published studies.

Understanding Azithromycin E

Azithromycin E is a known related substance and potential degradation product of Azithromycin. Its presence in pharmaceutical formulations is carefully controlled within specified limits to ensure product quality and patient safety. The formation of **Azithromycin E** can be influenced by various factors, including the manufacturing process, storage conditions, and the specific formulation excipients. Monitoring and controlling the levels of this impurity is a key aspect of quality control in the pharmaceutical industry.

Quantitative Analysis of Azithromycin E in Commercial Formulations

A study focused on the determination of 13 Azithromycin impurities in six commercial batches of 500 mg coated tablets from five different manufacturers provides valuable insight into the variability of **Azithromycin E** levels. The analysis was performed using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Table 1: Quantitative Levels of **Azithromycin E** in Different Batches of Azithromycin 500 mg Tablets[1][2][3]

Batch ID	Manufacturer	Azithromycin E Concentration (%)
B1	Alpha	0.08
B2	Beta	0.12
A	Not Informed	0.07
C	Zeta	0.10
D	Gamma	0.09
E	Alpha	0.08

Data extracted from a study monitoring commercial batches of Azithromycin tablets.[1][2][3]

The data indicates that the levels of **Azithromycin E** can vary between different manufacturers and even between different batches from the same manufacturer. However, in all tested batches, the concentration of **Azithromycin E** remained below the typical reporting threshold of 0.2% for known impurities, demonstrating good manufacturing practices and product quality.

Experimental Protocols

A detailed understanding of the methodologies used to quantify **Azithromycin E** is crucial for researchers. Below are the key experimental protocols for the HPLC-UV method used in the analysis of commercial tablet formulations.

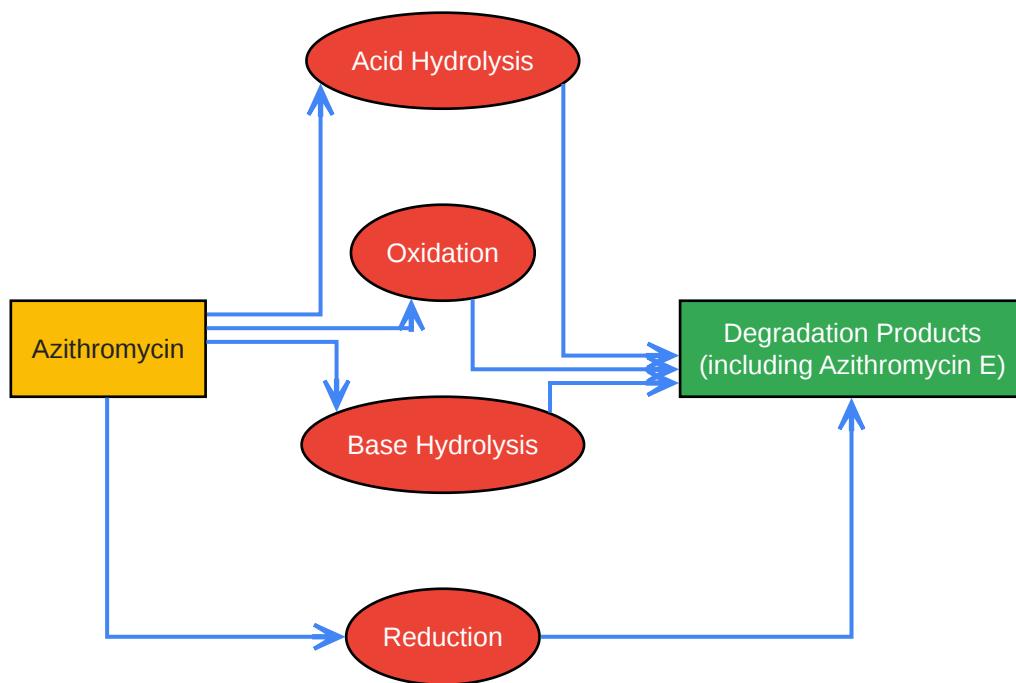
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method[1][2][3]

- Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
- Column: C18 column (250 × 4.6 mm; 5 µm).[1][2][3]
- Mobile Phase: A gradient elution composed of an anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[1][2][3]
- Detection Wavelength: 210 nm.[1][2][3]
- Column Temperature: 55 °C.[1][2][3]
- Flow Rate: 0.9 mL min-1.[1][2][3]
- Sample Preparation: Twenty tablets from each batch were weighed and finely powdered. An amount of powder equivalent to a specific concentration of Azithromycin was accurately weighed, dissolved in a suitable diluent, sonicated, and filtered before injection into the HPLC system.

Degradation Pathways and Formation of Azithromycin E

Stress degradation studies are instrumental in understanding the potential for impurity formation. Azithromycin has been shown to degrade under various stress conditions, leading to the formation of several degradation products, including **Azithromycin E**.

One study investigated the degradation of Azithromycin under acidic and alkaline hydrolysis, oxidation, and reduction stress.[4] The degradation products were identified using HPLC/electrospray ionization-mass spectrometry (HPLC/ESI-MS). This analysis helps in elucidating the plausible degradation pathways.

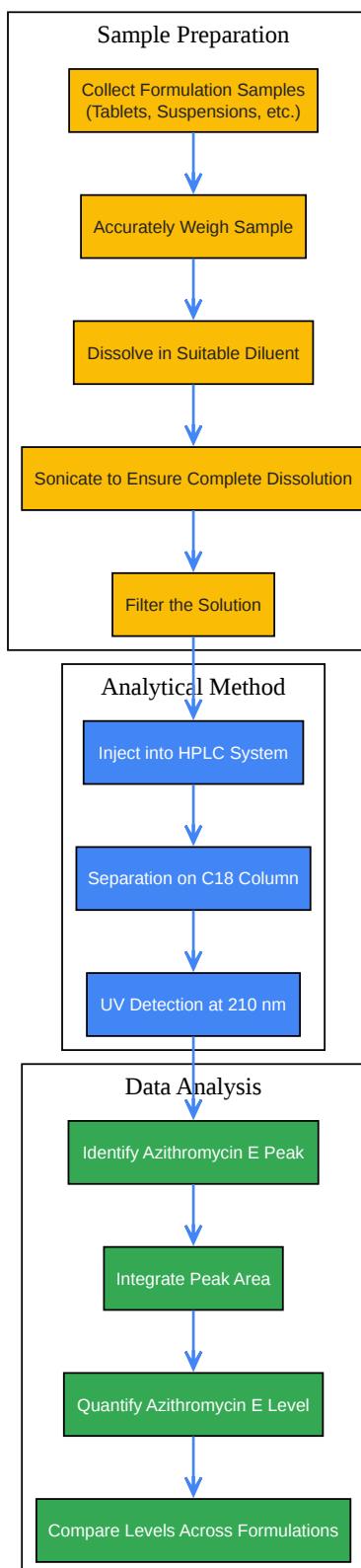


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Caption: Proposed degradation pathways of Azithromycin under various stress conditions.

Experimental Workflow for Impurity Profiling

The general workflow for the analysis of Azithromycin impurities in pharmaceutical formulations involves several key steps, from sample preparation to data analysis.

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Caption: General experimental workflow for the quantification of **Azithromycin E**.

Conclusion

The quantitative data presented demonstrates that while **Azithromycin E** is a detectable impurity in commercial Azithromycin formulations, its levels are generally well-controlled within acceptable limits. The provided experimental protocols offer a robust framework for the accurate quantification of this and other related substances. For drug development professionals, understanding the degradation pathways and having validated analytical methods are essential for ensuring the quality, safety, and stability of Azithromycin products across all formulations. Further head-to-head comparative studies across a wider range of formulations, including oral suspensions and injectables, would provide a more comprehensive understanding of **Azithromycin E** levels.

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